molecular formula C11H8N2O5S B563566 Thiazolylmethyl-4-nitrophenylcarbonate-13C3 CAS No. 1189969-30-9

Thiazolylmethyl-4-nitrophenylcarbonate-13C3

Cat. No.: B563566
CAS No.: 1189969-30-9
M. Wt: 283.231
InChI Key: FTEKBGGQRNJIPQ-VZQINMRGSA-N
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Description

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole and nitrophenyl carbonate, with three carbon-13 isotopes incorporated into its structure. This compound is often utilized in proteomics research and as an intermediate in the synthesis of other complex molecules .

Properties

IUPAC Name

(4-nitrophenyl) (4,5-13C2)1,3-thiazol-5-yl(113C)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2/i5+1,6+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKBGGQRNJIPQ-VZQINMRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O[13CH2][13C]2=[13CH]N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound centers on the formation of a carbonate ester bond between a thiazolylmethyl alcohol derivative and 4-nitrophenyl chloroformate. The isotopic labeling is introduced via 13C-enriched starting materials, specifically at the thiazole ring and methyl group positions. The general reaction proceeds as follows:

Thiazolylmethyl-13C3-alcohol+4-Nitrophenyl chloroformateBaseThiazolylmethyl-4-nitrophenylcarbonate-13C3+HCl\text{Thiazolylmethyl-}^13\text{C}3\text{-alcohol} + \text{4-Nitrophenyl chloroformate} \xrightarrow{\text{Base}} \text{Thiazolylmethyl-4-nitrophenylcarbonate-}^13\text{C}3 + \text{HCl}

The base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion.

Isotopic Labeling Strategies

The incorporation of three carbon-13 atoms requires precise selection of precursors:

  • Thiazole Ring Labeling : The thiazole moiety is synthesized using 13C-enriched carbon sources at positions 4 and 5.

  • Methyl Group Labeling : The methyl group attached to the thiazole nitrogen is derived from 13C-labeled methanol or formaldehyde.

Industrial protocols often employ custom-synthesized 13C-labeled intermediates to ensure isotopic purity >99%.

Reaction Conditions and Optimization

Solvent Systems

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis of the chloroformate. THF is preferred for its ability to dissolve both polar and non-polar reactants.

Temperature and Time

  • Laboratory Scale : Reactions are performed at 0–5°C to suppress side reactions (e.g., nitrophenyl group oxidation). Completion is achieved within 4–6 hours.

  • Industrial Scale : Larger batches use reflux conditions (40–50°C) with rigorous cooling to maintain control, reducing reaction time to 2–3 hours.

Base Selection

Triethylamine is the standard base due to its high solubility in THF and efficient HCl scavenging. Alternatives like pyridine or N,N-diisopropylethylamine (DIPEA) are less common but may improve yields in specific cases.

Purification and Isolation

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (30:70 to 50:50). The labeled compound elutes at Rf = 0.4–0.5.

Crystallization

Recrystallization from ethanol/water (7:3) yields pale yellow crystals with >98% purity. Isotopic integrity is preserved by avoiding protic solvents during crystallization.

Industrial Production Methods

Scalability Challenges

  • Cost of 13C-Labeled Precursors : Accounts for ~70% of total production costs.

  • Reaction Control : Exothermic reactions require jacketed reactors with precise temperature modulation.

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g10–50 kg
Yield65–75%80–85%
Purity Post-Purification95–98%98–99.5%

Industrial processes employ continuous flow reactors to enhance mixing and heat dissipation, improving yield by 15–20% compared to batch methods.

Characterization and Quality Control

Mass Spectrometry (MS)

High-resolution MS confirms the incorporation of three 13C atoms, showing a molecular ion peak at m/z 286.25 (vs. 283.24 for the unlabeled compound).

Nuclear Magnetic Resonance (NMR)

  • 13C NMR : Peaks at δ 165.2 (carbonate carbonyl) and δ 148.7 (thiazole C-2) show isotopic splitting patterns.

  • 1H NMR : The thiazolylmethyl group resonates as a singlet at δ 4.45 due to 13C coupling.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace unlabeled precursors can reduce isotopic purity. Solutions include:

  • Using excess 13C-labeled reagents (1.5–2.0 equivalents).

  • Implementing inline IR spectroscopy to monitor reaction progress.

Byproduct Formation

Common byproducts like 4-nitrophenol are removed via aqueous washes (pH 9–10) during workup .

Chemical Reactions Analysis

Types of Reactions

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride

Major Products Formed

    Oxidation: Formation of nitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of carbamate or carbonate derivatives

Scientific Research Applications

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is widely used in various fields of scientific research:

    Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of labeled compounds for research and development

Mechanism of Action

The mechanism of action of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 involves its role as an intermediate in chemical reactions. It acts by facilitating the transfer of the thiazolylmethyl and nitrophenyl groups to target molecules, thereby modifying their chemical structure and properties. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these modifications using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    Thiazolylmethyl-4-nitrophenylcarbonate: The non-labeled version of the compound.

    Thiazolylmethyl-4-nitrophenylcarbamate: A related compound with a carbamate group instead of a carbonate group.

    Thiazolylmethyl-4-aminophenylcarbonate: A derivative with an amino group instead of a nitro group

Uniqueness

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .

Biological Activity

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is a synthetic compound that has garnered attention in various fields of biological and chemical research. This article explores its biological activity, synthesis, mechanisms of action, and applications in scientific studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiazole ring and a nitrophenyl carbonate moiety. The incorporation of three carbon-13 isotopes enhances its utility in tracking molecular interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

PropertyValue
IUPAC Name(4-nitrophenyl)(4,5-13C2)thiazol-5-yl(113C)methyl carbonate
Molecular FormulaC₁₁H₈N₂O₅S
Molecular Weight283.23 g/mol
CAS Number1189969-30-9
AppearanceWhite to light yellow powder

Synthesis

The synthesis of this compound typically involves the reaction of thiazolylmethyl alcohol with 4-nitrophenyl chloroformate in the presence of a base like triethylamine. The reaction is performed under inert conditions using solvents such as tetrahydrofuran to ensure high yield and purity .

This compound acts primarily as an intermediate in various chemical reactions. Its mechanism involves the transfer of thiazolylmethyl and nitrophenyl groups to target molecules, modifying their chemical structure. The carbon-13 isotopes facilitate detailed tracking of these modifications, allowing researchers to study protein interactions and functions in proteomics .

Proteomics Research

The compound is extensively utilized in proteomics to study protein interactions and functions. Its ability to label proteins allows for enhanced detection and analysis through mass spectrometry and NMR techniques. This labeling capability aids in elucidating complex biochemical pathways and interactions within cells .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in drug development targeting various diseases .

Case Studies

  • Protein Interaction Studies : In a study examining the interaction between specific enzymes and substrates, this compound was used to label proteins, facilitating the identification of binding sites through NMR spectroscopy.
  • Drug Development : Researchers synthesized novel derivatives of this compound to evaluate their efficacy against cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action.

Comparison with Similar Compounds

CompoundKey Feature
Thiazolylmethyl-4-nitrophenylcarbonateNon-labeled version; used for similar applications
Thiazolylmethyl-4-nitrophenylcarbamateContains a carbamate group; different reactivity
Thiazolylmethyl-4-aminophenylcarbonateContains an amino group; altered biological activity

Q & A

Q. What analytical methods are recommended to confirm the isotopic purity of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 in synthetic batches?

Isotopic purity can be validated using 13C nuclear magnetic resonance (NMR) to detect the position and integration of 13C-labeled carbons. High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (M+H)+ with the expected isotopic mass shift. For example, the 13C3 label should increase the molecular mass by 3 atomic mass units compared to the unlabeled compound. Cross-validation with liquid chromatography-mass spectrometry (LC-MS) under optimized gradient conditions ensures minimal interference from unlabeled impurities .

Q. How can researchers synthesize this compound with high reproducibility?

A standard protocol involves coupling 13C3-labeled thiazolylmethanol with 4-nitrophenyl chloroformate under anhydrous conditions. Use Schlenk-line techniques to maintain inert atmospheres (argon/nitrogen) and employ catalysts like triphenylphosphine (PPh3) to enhance reaction efficiency. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization at 254 nm. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .

Q. What stability considerations are critical when handling this compound in aqueous environments?

The compound is prone to hydrolysis due to the electrophilic 4-nitrophenylcarbonate group. Stability studies should include pH-dependent kinetic assays (e.g., buffered solutions at pH 5–9) monitored by UV-Vis spectroscopy at 400 nm (λmax for 4-nitrophenolate release). Store the compound in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at –20°C to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

Discrepancies often arise from solvent interactions or isotopic effects. For NMR, use deuterated solvents (e.g., DMSO-d6) and compare peak splitting patterns with unlabeled analogs. Infrared (IR) spectroscopy requires careful baseline correction and exclusion of moisture. If contradictions persist, employ density functional theory (DFT) calculations to simulate vibrational frequencies and chemical shifts, aligning computational results with experimental data .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

Yield optimization requires DoE (Design of Experiments) approaches, varying parameters like temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). For example, palladium(0) catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in thiazole ring formation. Kinetic profiling via inline FTIR or ReactIR can identify rate-limiting steps, enabling real-time adjustments .

Q. How do isotopic labeling (13C3) effects influence the compound’s reactivity in cross-coupling reactions?

Isotopic labeling may alter kinetic isotope effects (KIE), particularly in bond-forming steps. Compare reaction rates of 13C3-labeled and unlabeled compounds using stopped-flow spectroscopy or LC-MS time-course analyses. For example, 13C-enriched carbons in the thiazole ring could slow down nucleophilic attack due to increased mass, requiring adjustments in catalyst turnover rates .

Methodological Guidance for Data Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in enzyme inhibition studies?

Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For outliers, apply Grubbs’ test or robust regression techniques. Pairwise comparisons between labeled/unlabeled compounds should employ Student’s t-test with Bonferroni correction .

Q. How should researchers design control experiments to isolate isotopic effects in metabolic tracing studies?

Include three controls: (1) unlabeled compound, (2) 13C3-labeled compound with isotopic scrambling checks (e.g., 13C-glucose as a tracer), and (3) vehicle-only samples. Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to distinguish between endogenous and labeled metabolites. Normalize data to total protein content or cell count to minimize variability .

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